Duplex Thermal Stabilisation: 5‑(1‑Propynyl)uridine vs. Unmodified Uridine in DNA and RNA Duplexes
When 5‑(1‑propynyl)uridine replaces thymidine or uridine in oligonucleotides, duplex melting temperatures rise by 1.2–1.7 °C per modification for DNA:DNA duplexes and 1.2–1.4 °C per modification for DNA:RNA duplexes [REFS‑1][REFS‑2]. In the ribo series, a systematic study of 5‑ and/or 2‑modified uridine derivatives found that 2′‑O‑cyanoethyl‑2‑thio‑5‑propynyluridine (which retains the 5‑propynyl motif) raised the Tₘ of RNA:RNA duplexes by +8.5 °C and DNA:RNA duplexes by +10.4 °C relative to the unmodified control, demonstrating that the propynyl group contributes a large fraction of this stabilisation even when combined with other modifications [REFS‑3]. Unmodified uridine, by contrast, provides no such boost and often leads to duplexes that are unstable under physiological conditions.
| Evidence Dimension | Change in duplex melting temperature (ΔTₘ) per modification |
|---|---|
| Target Compound Data | +1.2 to +1.7 °C (DNA:DNA); +1.2 to +1.4 °C (DNA:RNA) for 5‑propynyl‑dU; +8.5 °C (RNA:RNA) and +10.4 °C (DNA:RNA) for 2′‑O‑cyanoethyl‑2‑thio‑5‑propynyluridine containing the propynyl motif |
| Comparator Or Baseline | Unmodified thymidine/uridine: 0 °C ΔTₘ (baseline) |
| Quantified Difference | ≥1.2 °C per modification; cumulative effect of multiple substitutions leads to >10 °C Tₘ increase in RNA duplexes |
| Conditions | UV‑thermal denaturation (260 nm) in 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0; 12‑mer and 8‑mer duplexes [REFS‑1]; RNA/DNA heteroduplexes [REFS‑2][REFS‑3] |
Why This Matters
Procurement of the unmodified uridine building block would yield oligonucleotides with substantially lower Tₘ—potentially below the physiological 37 °C threshold—compromising target engagement in cell‑based assays.
- [1] Graham, D., Parkinson, J. A. & Brown, T. DNA duplexes stabilized by modified monomer residues: synthesis and stability. J. Chem. Soc., Perkin Trans. 1, 1131–1138 (1998). View Source
- [2] Morvan, F. et al. α‑Oligodeoxynucleotides containing 5‑propynyl analogs of α‑deoxyuridine and α‑deoxycytidine: synthesis and base pairing properties. Tetrahedron 54, 71–82 (1998). View Source
- [3] Sekine, M. et al. Properties of 5‑ and/or 2‑modified 2′‑O‑cyanoethyl uridine residue: 2′‑O‑cyanoethyl‑5‑propynyl‑2‑thiouridine as an efficient duplex stabilizing component. RSC Adv. 3, 24298–24305 (2013). View Source
